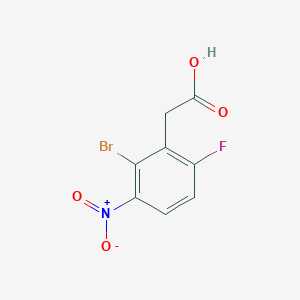
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5BrFNO4. It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrobenzene followed by the introduction of the acetic acid group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and nitration reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted phenyl acetic acids.
Reduction: Formation of 2-(2-Bromo-6-fluoro-3-aminophenyl)acetic acid.
Oxidation: Formation of corresponding carboxylic acids or esters.
Scientific Research Applications
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-fluoro-6-nitrophenyl)acetic acid
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
- 2-(2-Fluoro-6-nitrophenyl)acetic acid
Uniqueness
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the phenyl ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the acetic acid moiety further enhances its versatility in various chemical transformations and applications.
Properties
Molecular Formula |
C8H5BrFNO4 |
|---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
2-(2-bromo-6-fluoro-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFNO4/c9-8-4(3-7(12)13)5(10)1-2-6(8)11(14)15/h1-2H,3H2,(H,12,13) |
InChI Key |
VRCYWVXVQPINAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















